Unveiling (+)-Echitovenine: A Technical Guide to its Discovery, Natural Sources, and Biosynthesis
Unveiling (+)-Echitovenine: A Technical Guide to its Discovery, Natural Sources, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initially misidentified as "Echitoveniline," subsequent research has clarified the correct nomenclature to be (+)-echitovenine. This monoterpenoid indole alkaloid is a naturally occurring compound found within the roots of the Madagascar periwinkle, Catharanthus roseus. This plant is renowned for its production of a diverse array of alkaloids, including the clinically significant anti-cancer agents vinblastine and vincristine. This technical guide provides a comprehensive overview of the discovery, natural sources, and biosynthetic pathway of (+)-echitovenine, with a focus on quantitative data and detailed experimental methodologies.
Natural Sources and Quantification
(+)-Echitovenine is primarily localized in the roots of Catharanthus roseus. While extensive quantitative data for many alkaloids from this plant are available, specific quantification of (+)-echitovenine in various cultivars or under different growth conditions is an area requiring further research. The concentration of terpenoid indole alkaloids in C. roseus is known to be influenced by environmental and genetic factors.
Table 1: Natural Source and Localization of (+)-Echitovenine
| Compound | Natural Source | Plant Part |
| (+)-Echitovenine | Catharanthus roseus (L.) G. Don | Roots |
Isolation and Quantification Methodologies
The isolation and quantification of (+)-echitovenine from C. roseus roots typically involves a multi-step process encompassing extraction, purification, and analytical determination.
Experimental Protocol: General Alkaloid Extraction from Catharanthus roseus Roots
This protocol provides a general framework for the extraction of the total alkaloid fraction from C. roseus roots, which can then be further purified to isolate (+)-echitovenine.
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Plant Material Preparation:
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Collect fresh, healthy roots of Catharanthus roseus.
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Wash the roots thoroughly with distilled water to remove soil and debris.
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Air-dry the roots in a well-ventilated area or in an oven at a controlled temperature (typically 40-50°C) to a constant weight.
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Grind the dried roots into a fine powder using a mechanical grinder.
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Extraction:
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Macerate the powdered root material in a suitable solvent, such as methanol or a methanol-water mixture (e.g., 80% methanol), at room temperature for 24-48 hours with occasional agitation. The ratio of plant material to solvent is typically 1:10 (w/v).
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Filter the extract through cheesecloth or Whatman No. 1 filter paper.
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Repeat the extraction process with fresh solvent two to three times to ensure exhaustive extraction of the alkaloids.
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Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
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Acid-Base Partitioning for Alkaloid Enrichment:
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Dissolve the crude extract in a 5% aqueous solution of a weak acid, such as tartaric acid or citric acid.
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Filter the acidic solution to remove non-alkaloidal, neutral, and acidic compounds.
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Wash the acidic solution with a non-polar solvent like n-hexane or diethyl ether to remove lipids and other non-polar impurities.
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Make the aqueous acidic solution alkaline (pH 9-10) by the dropwise addition of a base, such as ammonium hydroxide or sodium carbonate. This will precipitate the free alkaloids.
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Extract the liberated alkaloids with a chlorinated solvent, such as dichloromethane or chloroform, multiple times.
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Combine the organic layers and wash them with distilled water to remove any remaining base.
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Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure to yield the total alkaloid extract.
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Experimental Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)
The following provides a general method for the quantification of alkaloids in C. roseus extracts, which can be optimized for (+)-echitovenine.
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Sample Preparation:
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Dissolve a known weight of the dried total alkaloid extract in the mobile phase or a suitable solvent (e.g., methanol).
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Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
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HPLC Conditions (General Method):
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Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
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Mobile Phase: A gradient elution is often employed using a mixture of an aqueous buffer (e.g., ammonium acetate or formate with a controlled pH) and an organic modifier (e.g., acetonitrile or methanol).
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Flow Rate: Typically 1.0 mL/min.
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Detection: A Diode Array Detector (DAD) or a UV detector set at a wavelength appropriate for indole alkaloids (e.g., 254 nm or 280 nm). Mass Spectrometry (MS) detection can be used for more specific and sensitive quantification.
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Injection Volume: 10-20 µL.
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Quantification:
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A standard curve is generated by injecting known concentrations of a purified (+)-echitovenine standard.
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The concentration of (+)-echitovenine in the sample is determined by comparing its peak area to the standard curve.
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Biosynthesis of (+)-Echitovenine
The biosynthesis of (+)-echitovenine in the roots of Catharanthus roseus is a stereospecific pathway that diverges from the biosynthesis of other aspidosperma-type alkaloids found in the leaves.
Experimental Workflow: Elucidation of the (+)-Echitovenine Biosynthetic Pathway
Caption: Experimental workflow for the identification and characterization of enzymes in the (+)-echitovenine biosynthetic pathway.
The key steps in the biosynthesis of (+)-echitovenine from the common precursor, (+)-vincadifformine, are catalyzed by two specific enzymes:
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(+)-Vincadifformine 19-hydroxylase (V19H): A cytochrome P450 enzyme that hydroxylates (+)-vincadifformine at the C-19 position to form (+)-minovincinine.
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Minovincinine-O-acetyltransferase (MAT): An acetyltransferase that catalyzes the final step, the acetylation of (+)-minovincinine to yield (+)-echitovenine.
Signaling Pathway: Biosynthesis of (+)-Echitovenine
Caption: The two-step enzymatic conversion of (+)-vincadifformine to (+)-echitovenine in Catharanthus roseus roots.
Experimental Protocol: In Vitro Enzyme Assay for (+)-Vincadifformine 19-hydroxylase (V19H)
This protocol describes a method for assaying the activity of V19H using microsomes from a heterologous expression system (e.g., yeast).
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Microsome Preparation:
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Harvest yeast cells expressing V19H by centrifugation.
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Resuspend the cell pellet in an appropriate buffer (e.g., phosphate buffer with glycerol and protease inhibitors).
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Lyse the cells using mechanical disruption (e.g., glass beads or a French press).
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Centrifuge the lysate at a low speed to remove cell debris.
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Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
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Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
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Enzyme Assay:
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Prepare a reaction mixture containing the V19H-containing microsomes, a buffered solution (e.g., phosphate buffer, pH 7.4), and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
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Initiate the reaction by adding the substrate, (+)-vincadifformine.
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Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time period.
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Stop the reaction by adding a quenching solvent, such as ethyl acetate or methanol.
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Product Analysis:
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Extract the reaction products with an organic solvent.
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Analyze the extract by HPLC or LC-MS to separate and identify the product, (+)-minovincinine, by comparing its retention time and mass spectrum to an authentic standard.
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Experimental Protocol: Minovincinine-O-acetyltransferase (MAT) Assay
This protocol outlines a method for measuring the activity of the MAT enzyme.
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Enzyme Preparation:
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Express and purify recombinant MAT protein from a suitable expression system (e.g., E. coli).
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Determine the concentration of the purified protein.
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Enzyme Assay:
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Prepare a reaction mixture containing the purified MAT enzyme, a buffered solution (e.g., Tris-HCl, pH 7.5), and the substrates: (+)-minovincinine and acetyl-CoA.
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Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
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Terminate the reaction, for example, by adding a strong acid or by heat inactivation.
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Product Analysis:
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Analyze the reaction mixture by HPLC or LC-MS to detect and quantify the formation of (+)-echitovenine.
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Biological Activity
While the biological activities of many alkaloids from Catharanthus roseus have been extensively studied, specific research into the bioactivity of purified (+)-echitovenine is still emerging. However, studies on the total alkaloid extracts from C. roseus roots have demonstrated cytotoxic effects against various cancer cell lines. This suggests that (+)-echitovenine, as a component of this extract, may contribute to this activity. Furthermore, other aspidosperma-type alkaloids have shown a range of pharmacological properties, including antitumor and antimicrobial activities, indicating a potential area for future investigation of (+)-echitovenine.
Table 2: Reported Biological Activity of Catharanthus roseus Root Alkaloid Extracts
| Cell Line | Activity | Reference |
| JURKAT E.6 (human T-cell leukemia) | Cytotoxic | [1] |
| THP-1 (human monocytic leukemia) | Cytotoxic | [1] |
| Vero (normal kidney epithelial) | Non-cytotoxic (crude extract) | [2][3] |
Conclusion
(+)-Echitovenine is a significant member of the diverse family of monoterpenoid indole alkaloids found in Catharanthus roseus. Its unique biosynthetic pathway in the roots of the plant highlights the complex and organ-specific metabolism of this medicinally important species. This technical guide has provided an in-depth overview of the current knowledge surrounding the discovery, natural sources, and biosynthesis of (+)-echitovenine. The detailed experimental protocols offer a foundation for researchers to further investigate this compound. Future research should focus on the specific quantification of (+)-echitovenine in C. roseus, the optimization of its isolation, and a thorough investigation into its potential biological activities and mechanisms of action. Such studies will be crucial in determining its potential for applications in drug development and other scientific fields.
